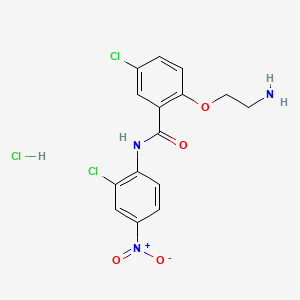

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HJC0152 是一种小分子化合物,已被开发为信号转导子和转录激活因子 3 (STAT3) 蛋白的有效抑制剂。STAT3 是一种转录因子,在细胞增殖、存活和恶性转化中起着至关重要的作用。 STAT3 的异常激活在各种人类癌症中经常被观察到,使其成为癌症治疗的有吸引力的靶点 .

作用机制

HJC0152 通过直接靶向 STAT3 蛋白发挥作用。 它抑制 STAT3 在特定残基 (Tyr705 和 Ser727) 上的磷酸化,这对其激活和随后转运到细胞核至关重要 . 通过抑制 STAT3 磷酸化,HJC0152 阻止了参与细胞增殖和存活的下游靶基因的转录。 这会导致癌细胞生长的抑制和凋亡的诱导 .

生化分析

Biochemical Properties

HJC0152 hydrochloride functions as an inhibitor of STAT3, a protein involved in the JAK/STAT signaling pathway. This compound interacts with STAT3 by binding to its SH2 domain, thereby preventing its dimerization and subsequent translocation to the nucleus. This inhibition leads to a decrease in the transcription of STAT3 target genes, which are involved in cell proliferation and survival . Additionally, HJC0152 hydrochloride has been shown to reduce the levels of phosphorylated STAT3, further inhibiting its activity .

Cellular Effects

HJC0152 hydrochloride exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, HJC0152 hydrochloride reduces cell proliferation, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces cell motility . In head and neck squamous cell carcinoma (HNSCC) cells, it inhibits cell proliferation, induces cell cycle arrest at the G0/G1 phase, and reduces cell invasion . These effects are mediated through the inhibition of STAT3 signaling and the modulation of metabolic pathways .

Molecular Mechanism

The molecular mechanism of HJC0152 hydrochloride involves the inhibition of STAT3 signaling. By binding to the SH2 domain of STAT3, HJC0152 hydrochloride prevents STAT3 dimerization and nuclear translocation, thereby inhibiting the transcription of STAT3 target genes . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-Myc and cyclin D1 . Additionally, HJC0152 hydrochloride affects other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HJC0152 hydrochloride have been observed to change over time. The compound has shown stability under various storage conditions, with a shelf life of up to two years when stored at -20°C . In in vitro studies, HJC0152 hydrochloride has demonstrated sustained inhibition of STAT3 activity and cell proliferation over extended periods . In in vivo studies, the compound has shown long-term effects on tumor growth and metastasis, with significant inhibition observed in animal models .

Dosage Effects in Animal Models

The effects of HJC0152 hydrochloride vary with different dosages in animal models. In mouse models of breast cancer, HJC0152 hydrochloride has been shown to inhibit tumor growth at doses of 7.5 mg/kg and 25 mg/kg . Higher doses of the compound have not shown significant toxicity, indicating a favorable safety profile

Metabolic Pathways

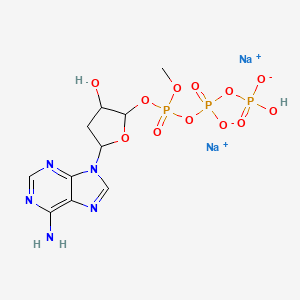

HJC0152 hydrochloride is involved in various metabolic pathways, including the modulation of glucose and energy metabolism. The compound has been shown to affect the levels of several metabolites, including those involved in purine, glutathione, and pyrimidine metabolism . By inhibiting STAT3 signaling, HJC0152 hydrochloride disrupts the metabolic balance within cells, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

HJC0152 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the nuclear translocation of phosphorylated STAT3, thereby preventing its activity in the nucleus . Additionally, HJC0152 hydrochloride affects the localization and accumulation of other proteins involved in cell signaling and metabolism .

Subcellular Localization

The subcellular localization of HJC0152 hydrochloride is primarily in the cytoplasm, where it interacts with STAT3 and other proteins involved in cell signaling . The compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, preventing its translocation to the nucleus and subsequent transcriptional activity . This inhibition leads to a decrease in the expression of genes involved in cell proliferation and survival .

化学反应分析

科学研究应用

HJC0152 在科学研究中,特别是在癌症治疗领域,已显示出巨大潜力。 其主要应用是作为 STAT3 信号通路抑制剂,该通路与各种癌症有关,包括乳腺癌、胃癌和非小细胞肺癌 . 该化合物在抑制癌细胞增殖、诱导凋亡和减少临床前研究中的肿瘤生长方面显示出可喜的结果 . 此外,已开发出基于 HJC0152 的蛋白降解嵌合体 (PROTAC) 降解剂以增强其效力和疗效 .

相似化合物的比较

HJC0152 与其他 STAT3 抑制剂(如 Stattic 和其他实验性化合物)进行比较。 虽然 Stattic 也抑制 STAT3,但 HJC0152 在临床前研究中显示出改善的效力和疗效 . 此外,与先导化合物相比,基于 HJC0152 的 PROTAC 降解剂已证明可以增强 STAT3 信号通路的抑制 . 类似的化合物包括 JMX1122、JMX1123 和 JMX1124,它们是 HJC0152 的衍生物,具有改性的化学性质和改善的抗癌活性 .

属性

IUPAC Name |

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHLOYBZOONSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)